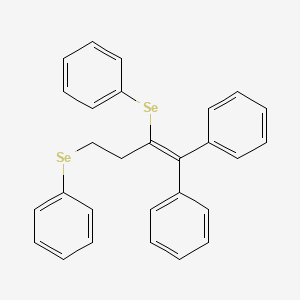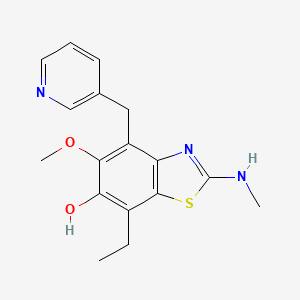
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is a peptide compound composed of seven amino acids: alanine, glutamine, proline, methionine, and additional alanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that promote cell proliferation and differentiation. The presence of methionine and glutamine residues can enhance its antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in parenteral nutrition and cell culture.
L-Alanyl-L-proline: A dipeptide studied for its potential antihypertensive effects.
L-Alanyl-L-methionine: A dipeptide with antioxidant properties.
Uniqueness
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of alanine, glutamine, proline, and methionine residues makes it particularly interesting for research in protein interactions and therapeutic applications.
Properties
CAS No. |
827018-38-2 |
|---|---|
Molecular Formula |
C27H46N8O9S |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H46N8O9S/c1-13(28)21(37)30-14(2)23(39)34-18(8-9-20(29)36)26(42)35-11-6-7-19(35)25(41)31-15(3)22(38)33-17(10-12-45-5)24(40)32-16(4)27(43)44/h13-19H,6-12,28H2,1-5H3,(H2,29,36)(H,30,37)(H,31,41)(H,32,40)(H,33,38)(H,34,39)(H,43,44)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
FQFMKECDYWAOOF-LOVVWNRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
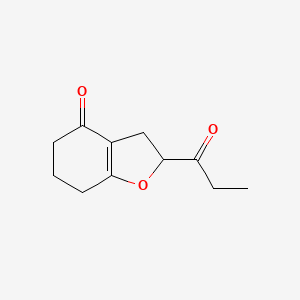
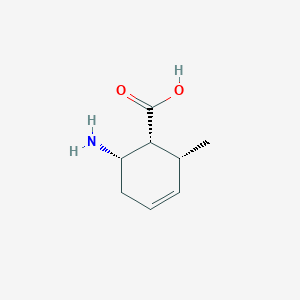

![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
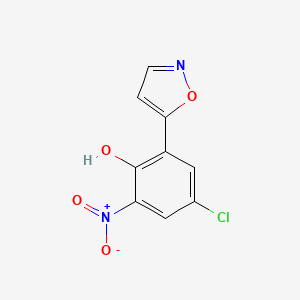
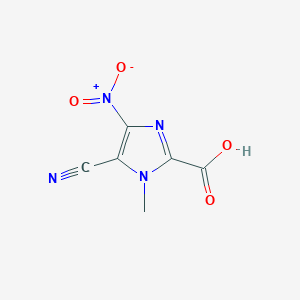
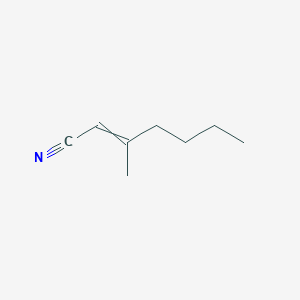
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
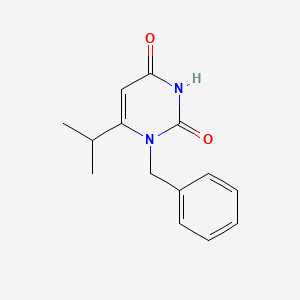
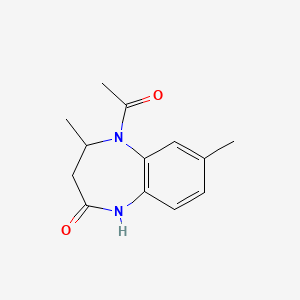
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
